N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Description
N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a pyrrolo[2,3-d]pyrimidine derivative characterized by a bicyclic heterocyclic core fused with a pyrimidine ring. Key structural features include:
- Substituents: A 2-chlorobenzyl group at the N6 position, a propyl group at the 7-position, and methyl groups at the 1- and 3-positions.
- Functional groups: Two ketone oxygen atoms at positions 2 and 4, and a carboxamide group at position 4.
This compound shares structural similarities with other pyrrolo[2,3-d]pyrimidine derivatives, which are often explored for kinase inhibition, anticancer, or anti-inflammatory activities .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,4-dioxo-7-propylpyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O3/c1-4-9-24-15(16(25)21-11-12-7-5-6-8-14(12)20)10-13-17(24)22(2)19(27)23(3)18(13)26/h5-8,10H,4,9,11H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDXOOJNZGQPPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrimidine derivatives, have been known to exhibit a range of pharmacological effects including anti-inflammatory.
Mode of Action
It is known that pyrimidine-based anti-inflammatory agents generally function by suppressing the activity of cox-1 and cox-2 enzymes, thereby reducing the generation of prostaglandin e2.
Biochemical Pathways
Similar compounds, such as pyrimidine derivatives, are known to inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins.
Biological Activity
N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activities based on current research findings and provides insights into its mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 446.95 g/mol. Its structure features a pyrrolo[2,3-d]pyrimidine core, which is significant for its biological activity. The presence of the chlorobenzyl group and the dimethyl dioxo substituents are critical for its pharmacological properties.
Target Interactions
Compounds with similar structures often exhibit a range of biological activities. N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-7-propyl has been suggested to interact with various molecular targets:
- Kinase Inhibition : Similar pyrrolopyrazine derivatives have shown kinase inhibitory effects, which may extend to this compound.
- Antimicrobial Activity : The compound may affect pathways related to microbial infections due to structural similarities with known antimicrobial agents.
- Anti-inflammatory Effects : Its potential to modulate inflammatory pathways has been noted in related compounds.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives. For instance:
- Case Study : A research study identified a series of pyrrolopyrimidine derivatives that demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase .
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 5.0 | Apoptosis induction |
| Compound B | Lung Cancer | 10.0 | Cell cycle arrest |
| N-(2-chlorobenzyl)-1,3-dimethyl... | Colon Cancer | TBD | TBD |
Antimicrobial Activity
The compound has shown promise in preliminary studies for antimicrobial activity. Similar compounds have been reported to inhibit bacterial growth and biofilm formation:
- Research Findings : A study demonstrated that pyrrolopyrimidine derivatives inhibited the growth of Gram-positive and Gram-negative bacteria at low concentrations .
Absorption and Distribution
While specific pharmacokinetic data on N-(2-chlorobenzyl)-1,3-dimethyl... is limited, compounds in the same class typically exhibit favorable absorption characteristics due to their lipophilicity.
Toxicological Profile
The safety profile remains under investigation; however, related compounds have shown manageable toxicity levels in vitro. Further studies are needed to establish a comprehensive toxicological profile.
Comparison with Similar Compounds
Key Observations:
- Alkyl Chain Length : The 7-propyl group in the target compound may offer a balance between lipophilicity and steric hindrance compared to longer chains (e.g., butyl or cyclopentyl ).
- Functional Groups : Carboxamide at N6 (target compound) vs. sulfonamide or diamine groups alters hydrogen-bonding capacity and target selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
